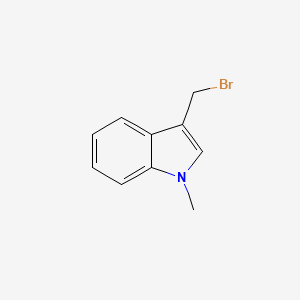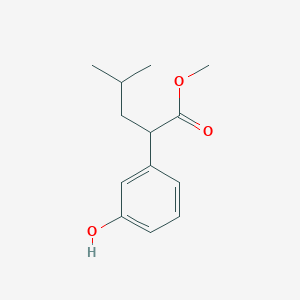
3-(Bromomethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The bromomethyl group attached to the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is to react 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include 3-(azidomethyl)-1-methyl-1H-indole, 3-(thiocyanatomethyl)-1-methyl-1H-indole, and 3-(methoxymethyl)-1-methyl-1H-indole.
Oxidation: Products include 3-(hydroxymethyl)-1-methyl-1H-indole and 3-(formyl)-1-methyl-1H-indole.
Reduction: The major product is 1-methylindole.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoromethyl)-1-methyl-1H-indole: Contains a fluorine atom in place of bromine.
3-(Iodomethyl)-1-methyl-1H-indole: Contains an iodine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-1-methyl-1H-indole is unique due to the specific reactivity of the bromomethyl group. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
Clave InChI |
UNRUIWWBQZLBSH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)



![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

